8-chloro-1,3-dimethyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a chlorine atom at the 8th position, methyl groups at the 1st and 3rd positions, and an octyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the chlorination of theophylline derivatives The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure selective chlorination at the 8th position
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
8-CHLORO-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound is similar in structure but lacks the octyl group at the 7th position.
8-CHLOROTHEOPHYLLINE: Another similar compound with a chlorine atom at the 8th position but different substituents at other positions.
Uniqueness
The presence of the octyl group at the 7th position in 8-CHLORO-1,3-DIMETHYL-7-OCTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This structural difference makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C15H23ClN4O2 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-6-7-8-9-10-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-10H2,1-3H3 |
InChI Key |
LLVISTSJRDWXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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